![molecular formula C19H16N4O3S B2814874 N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-90-7](/img/structure/B2814874.png)
N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
“N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide” is a compound that is part of a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar thiazole derivatives have been described in the Synthesis Analysis section above .Scientific Research Applications
- Researchers have explored the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This synthetic strategy leads to the formation of pyrimidobenzothiazoles, which have potential applications in drug discovery and materials science.
- Compound 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has demonstrated inhibition of the RAF-MEK signaling cascade, making it a candidate for targeted cancer therapies . Molecular docking studies provide insights into its binding interactions.
- Novel photochromic derivatives, such as 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans], exhibit luminescence properties in both cyclic and merocyanine forms . These compounds could find applications in optical devices and sensors.
- A series of N-(1,3-benzothiazol-2-yl)benzamides were synthesized and evaluated for antimicrobial activity . These compounds may serve as leads for developing new antibiotics or antifungal agents.
Halocyclization and Iodosulfonylation
RAF-MEK Cascade Inhibition
Photochromic Properties
Antimicrobial Agents
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(21-19-20-14-5-1-2-7-16(14)27-19)8-3-11-23-18(25)10-9-13(22-23)15-6-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRZHOFBDGRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide |
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